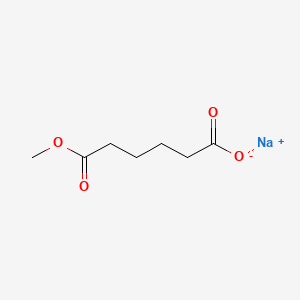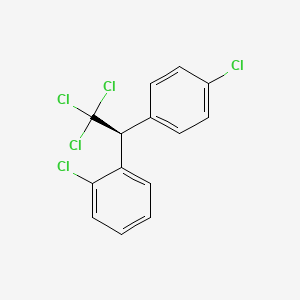
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, acetyl, and methylsulfonyl functional groups. This compound is primarily used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of acetyl and methylsulfonyl groups through acylation and sulfonylation reactions, respectively. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfonic acid derivatives, while reduction can yield simpler naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The acetyl and methylsulfonyl groups play a crucial role in these interactions, facilitating the binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium beta-naphthalenesulfonate
- Sodium naphthalene-6-sulfonate
Uniqueness
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is unique due to its specific combination of functional groups. The presence of both acetyl and methylsulfonyl groups imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
71205-37-3 |
|---|---|
Formule moléculaire |
C15H14NNaO8S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
sodium;5-[acetyl(methylsulfonyl)amino]-1-acetyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C15H15NO8S2.Na/c1-9(17)16(25(3,19)20)13-6-4-5-12-11(13)7-8-14(26(21,22)23)15(12)24-10(2)18;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
GAXSBZSVHMQZGC-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N(C1=CC=CC2=C1C=CC(=C2OC(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















